molecular formula C26H26ClN3O2 B4566681 N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylpropanamide

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylpropanamide

Cat. No.: B4566681
M. Wt: 448.0 g/mol
InChI Key: GGWCMKOUSKLRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C26H26ClN3O2 and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-phenylpropanamide is 447.1713548 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • The study by Demir et al. (2016) focuses on the synthesis and characterization of a related compound using X-ray diffraction, IR, NMR, and UV–Vis spectra. The research explores the compound's optimized molecular structure, vibrational frequencies, and chemical shifts using DFT calculations. This highlights the compound's potential for studying molecular interactions and structural analysis in materials science (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).

Pharmacological Applications

Materials Science and Engineering

  • Li et al. (2020) designed a novel amine monomer for fabricating nanofiltration membranes, demonstrating the compound's utility in enhancing water purification technologies (Li, Wu, Wang, & Hu, 2020).

Anticancer Research

  • Ravinaik et al. (2021) designed and synthesized benzamide derivatives to evaluate their anticancer activity against various cancer cell lines, indicating the compound's therapeutic potential in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Studies

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2/c27-23-19-22(28-25(31)14-11-20-7-3-1-4-8-20)12-13-24(23)29-15-17-30(18-16-29)26(32)21-9-5-2-6-10-21/h1-10,12-13,19H,11,14-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWCMKOUSKLRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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